molecular formula C18H17N7O3S3 B11422157 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11422157
M. Wt: 475.6 g/mol
InChI Key: CSUSGCXVYQCNOY-UHFFFAOYSA-N
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Description

2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiophene ring, a diazino[4,5-d]pyrimidine core, and a thiadiazole moiety

Preparation Methods

The synthesis of 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the diazino[4,5-d]pyrimidine core, followed by the introduction of the thiophene and thiadiazole moieties. Common reagents used in these reactions include thiophene-2-carboxylic acid, ethyl thiadiazole, and various sulfur-containing compounds. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The diazino[4,5-d]pyrimidine core can be reduced using agents such as sodium borohydride.

    Substitution: The thiadiazole moiety can undergo nucleophilic substitution reactions with various nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions for these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Scientific Research Applications

2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[6,8-DIMETHYL-5,7-DIOXO-2-(THIOPHEN-2-YL)-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of structural elements. Similar compounds include:

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H17N7O3S3

Molecular Weight

475.6 g/mol

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H17N7O3S3/c1-4-11-22-23-17(31-11)19-10(26)8-30-15-12-14(24(2)18(28)25(3)16(12)27)20-13(21-15)9-6-5-7-29-9/h5-7H,4,8H2,1-3H3,(H,19,23,26)

InChI Key

CSUSGCXVYQCNOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4

Origin of Product

United States

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